2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one
Overview
Description
The compound "2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one" is a derivative of the pyrazinoisoquinoline class, which is a structural motif found in various natural products and synthetic compounds with potential biological activities. The papers provided discuss the synthesis, molecular structure, and chemical properties of related pyrazinoisoquinoline derivatives, which can offer insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of tetrahydroisoquinoline derivatives is achieved through an amido iminium ion cyclization reaction, starting from glycine anhydride and dimethoxybenzaldehyde . Another method involves the reaction of substituted methyl aroylpyruvates with aminomethyl-tetrahydroisoquinoline, yielding 3-aroylmethylene tetrahydro pyrazinoisoquinolinones . A practical synthesis protocol for pyrazinoisoquinolines includes a one-pot cyclization process followed by a Heck cyclization, transforming Ugi adducts into tricyclic systems . These methods highlight the versatility of synthetic approaches to access the pyrazinoisoquinoline core.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), and mass spectrometry . These techniques ensure the correct assembly of the molecular framework and the identification of substituents on the pyrazinoisoquinoline ring system.
Chemical Reactions Analysis
The chemical reactivity of the pyrazinoisoquinoline derivatives is influenced by the substituents and the reaction conditions. For example, the domino reaction catalyzed by indium chloride in water leads to the efficient synthesis of tetrahydroquinoline derivatives, with most cyclization products showing cis selectivity . The choice of cyclic enol ether also affects the reactivity and selectivity of the cyclization reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazinoisoquinoline derivatives are closely related to their molecular structure. The presence of substituents can significantly influence the compound's biological activity, as seen in the synthesis of a rigid analogue of the atypical antidepressant mianserin, which exhibits excellent atypical antidepressant activity . The optical isomerism of these compounds also plays a crucial role in their pharmacological profile, with specific optical isomers showing enhanced activity.
Scientific Research Applications
Spectral and Chemical Properties
The spectral properties of acyl derivatives of pyrazino[2,1-a]isoquinolin-4-one have been explored, demonstrating significant potential in chemical analysis and synthesis. Key studies include the dehydrogenation and oxidation processes of these derivatives, providing insights into their structural and chemical behavior (Kieć-Kononowicz, 1989).
Synthesis and Antifungal Activities
The synthesis of novel pyrazino[2,1-a]isoquinolin derivatives has been a focus, with these compounds showing significant antifungal activities. These studies highlight the potential of these derivatives in developing new antifungal agents, as some compounds showed stronger activities than existing treatments (Tang et al., 2010).
Medicinal Chemistry Applications
In medicinal chemistry, pyrazino[2,1-a]isoquinoline derivatives are noted for their antihelmintic, antiprotozoal, and antifungal activities. This has led to significant research in efficient synthesis methods, especially focusing on bioactive derivatives (Zani et al., 2016).
Development of Therapeutic Agents
Research into pyrazino[2,1-a]isoquinolin analogues as activators of Nrf2/ARE signaling, both in vitro and in vivo, shows promise in the development of therapeutic agents. Simplification of the ring system in these studies has enhanced water solubility and membrane permeability, crucial for drug development (Dai et al., 2017).
Neurogenic Effects
The discovery of neurogenic compounds in this chemical class, which have shown profound effects on human neural progenitor cells, opens up possibilities in treating conditions associated with neurogenesis impairment diseases (Lin et al., 2015).
properties
IUPAC Name |
1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRDOUXISKJZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970712 | |
Record name | 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one | |
CAS RN |
61196-37-0, 55375-90-1 | |
Record name | 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61196-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Praziquanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055375901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Pyrazino[2,1-a]isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Praziquanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9G3QA2B88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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